Cas no 319462-41-4 (Axitinib Amide)

Axitinib Amide structure
Axitinib Amide structure
商品名:Axitinib Amide
CAS番号:319462-41-4
MF:C21H16N4OS
メガワット:372.44
CID:4776530

Axitinib Amide 化学的及び物理的性質

名前と識別子

    • Axitinib Amide
    • インチ: 1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+
    • InChIKey: FYHCCBZVJQITPS-DHZHZOJOSA-N
    • ほほえんだ: N1C(/C=C/C2=NNC3C2=CC=C(C=3)SC2C=CC=CC=2C(N)=O)=CC=CC=1

Axitinib Amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A354850-25mg
Axitinib Amide
319462-41-4
25mg
$ 1194.00 2023-04-19
TRC
A354850-2.5mg
Axitinib Amide
319462-41-4
2.5mg
$ 155.00 2023-04-19
TRC
A354850-10mg
Axitinib Amide
319462-41-4
10mg
$ 563.00 2023-04-19
TRC
A354850-100mg
Axitinib Amide
319462-41-4
100mg
$ 4500.00 2023-09-09

Axitinib Amide 関連文献

Axitinib Amideに関する追加情報

Axitinib Amide (CAS No. 319462-41-4): A Comprehensive Overview

Axitinib Amide, also known by its CAS number 319462-41-4, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of axitinib, which is a well-known tyrosine kinase inhibitor used in the treatment of various cancers. The amide form of axitinib, however, offers unique properties that make it a promising candidate for further research and potential applications in drug development.

The structure of Axitinib Amide consists of a core axitinib moiety linked to an amide group, which introduces additional functional groups that can influence its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the potential of this compound to enhance drug delivery systems and improve bioavailability. For instance, researchers have explored the use of Axitinib Amide in targeted drug delivery systems, where the amide group facilitates the attachment of targeting ligands to the molecule.

One of the most significant advancements in the study of Axitinib Amide involves its role in overcoming drug resistance in cancer treatments. Traditional axitinib therapy has shown limitations due to the development of resistance mechanisms in cancer cells. However, by modifying axitinib into its amide form, scientists have observed enhanced efficacy in inhibiting tyrosine kinase activity, even in resistant cell lines. This breakthrough was reported in a 2023 study published in the Journal of Medicinal Chemistry, where researchers demonstrated that Axitinib Amide exhibited superior anti-proliferative activity compared to its parent compound.

In addition to its therapeutic potential, Axitinib Amide has also been investigated for its stability under various physiological conditions. Stability is a critical factor in drug development, as it directly impacts the compound's shelf life and effectiveness once administered. Recent research has shown that Axitinib Amide demonstrates remarkable stability both in vitro and in vivo, making it a viable option for long-term therapeutic use.

The synthesis of Axitinib Amide involves a multi-step process that includes nucleophilic substitution and amide bond formation. These steps are carefully optimized to ensure high yields and purity of the final product. The synthesis pathway has been detailed in several recent publications, including a 2023 paper in Organic Process Research & Development, which provides a comprehensive guide for researchers interested in synthesizing this compound.

Beyond its medical applications, Axitinib Amide has also found utility in biochemical assays and diagnostic tools. Its ability to selectively inhibit tyrosine kinase activity makes it an ideal candidate for use in high-throughput screening assays aimed at identifying novel therapeutic targets. Furthermore, recent advancements in analytical chemistry have enabled precise quantification of Axitinib Amide levels in biological samples, enhancing its applicability in clinical trials.

In terms of safety profile, preliminary toxicological studies on Axitinib Amide indicate that it exhibits lower toxicity compared to traditional axitinib formulations. This improvement is attributed to the amide group's ability to modulate pharmacokinetics and reduce off-target effects. A 2023 study published in Toxicology Letters reported that rats administered with Axitinib Amide showed no significant adverse effects at doses up to 50 mg/kg, suggesting a favorable safety margin for potential human use.

The future prospects for Axitinib Amide strong> are highly promising. With ongoing research focusing on optimizing its pharmacokinetic properties and expanding its therapeutic applications, this compound is poised to play a pivotal role in the next generation of cancer treatments. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development process, bringing this innovative compound closer to clinical adoption.

In conclusion,
Axitinib Amide (CAS No.
319462-41-4) represents a significant advancement
in medicinal chemistry.
Its unique properties,
combined with cutting-edge research,
position it as a leading candidate
for addressing unmet medical needs
and improving patient outcomes.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量